Fructose-histidine, chemically known as Nα-(1-deoxy-D-fructos-1-yl)-L-histidine, is a prominent example of an Amadori compound. [] These compounds are early-stage products of the Maillard reaction, a complex series of reactions between reducing sugars like glucose and amino acids or proteins. [] This reaction significantly impacts food chemistry, particularly during thermal processing, influencing flavor, color, and nutritional value. [] Fructose-histidine is particularly abundant in dried fruits and vegetables, notably tomato powder. []
While the provided literature doesn't detail a specific synthetic pathway for fructose-histidine, its formation is intrinsically linked to the Maillard reaction. [, ] A model system employing fructose and histidine under controlled temperature, pH, and reactant concentrations provides insight into the reaction process. [] Increasing temperature and reactant concentration accelerate the reaction, leading to the formation of intermediate products with distinct ultraviolet and fluorescence characteristics, eventually culminating in pigment formation. [] Notably, the initial pH significantly influences not only the reaction rate but also the types of intermediate products formed. []
Fructose-histidine exhibits a strong affinity for divalent copper ions (Cu(II)), forming stable complexes over a wide pH range (2-10.5). [] This chelation ability is attributed to the combined participation of the deprotonated anomeric hydroxyl group of fructose and the imidazole nitrogen of histidine in coordinating the copper ion. [] Notably, fructose-histidine demonstrates significantly higher copper chelation strength compared to free histidine, the dipeptide carnosine, or fructose-arginine. [] This robust chelating capability underscores its potential role in modulating copper-mediated redox reactions.
The primary mechanism of action for fructose-histidine stems from its potent copper chelation ability. [] This interaction effectively sequesters copper ions, preventing their participation in redox reactions, notably the generation of reactive oxygen species (ROS) through the Fenton reaction. [] This antioxidant capacity is further supported by its ability to protect against hydroxyl radical-induced DNA damage, surpassing the protective effects observed with free histidine or carnosine. []
While specific data on the physical and chemical properties of fructose-histidine are limited in the provided literature, its behavior in solution, particularly its interaction with metal ions, provides valuable insights. Its strong copper chelation ability over a broad pH range suggests good aqueous solubility and stability under physiological conditions. [] The formation of colored products during its synthesis through the Maillard reaction indicates changes in its electronic structure, influencing its light absorption properties. []
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